N-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide
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Overview
Description
N-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzoxepin ring system substituted with chlorine atoms and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzoxepin Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxepin ring. This can be achieved through intramolecular cyclization reactions under controlled conditions.
Chlorination: The benzoxepin ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 8 and 9 positions.
Amidation: The final step involves the introduction of the prop-2-enamide group through an amidation reaction. This can be carried out using reagents like acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production would require careful control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorine atoms on the benzoxepin ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing chlorine atoms.
Scientific Research Applications
N-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide has been explored for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): Shares a similar tetrahydro structure but lacks the benzoxepin ring and chlorine substitutions.
(4aR)-8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-one: Contains a similar dichloro substitution pattern but differs in the core ring structure.
Uniqueness
N-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide is unique due to its specific combination of a benzoxepin ring, chlorine substitutions, and an amide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c1-2-11(17)16-10-4-3-7-18-13-8(10)5-6-9(14)12(13)15/h2,5-6,10H,1,3-4,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWSMDQIGOSHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCOC2=C1C=CC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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